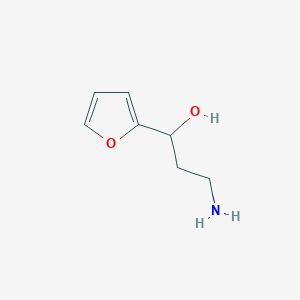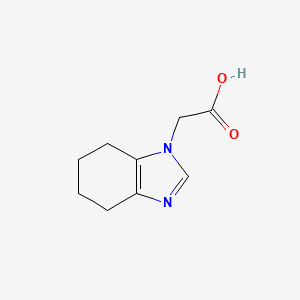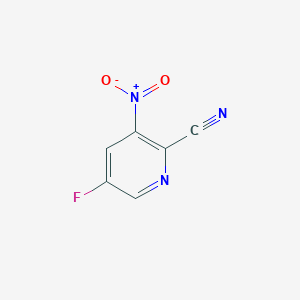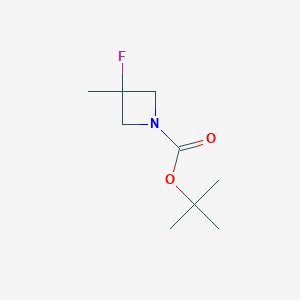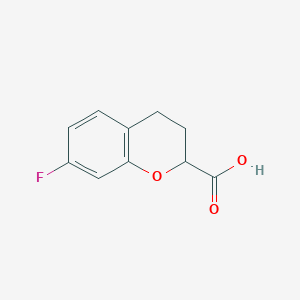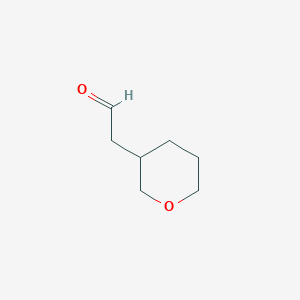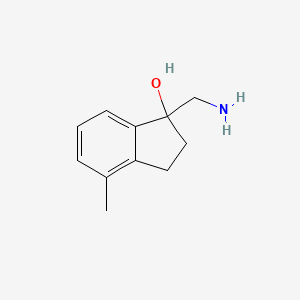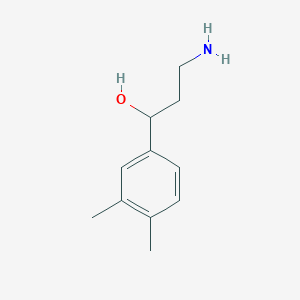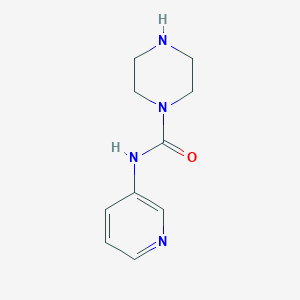
N-(Pyridin-3-yl)pipérazine-1-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
There are several papers that discuss the synthesis of compounds similar to “N-(Pyridin-3-yl)piperazine-1-carboxamide”. For instance, one paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another paper discusses the synthesis of a series of N- (piperidin-3-yl)-N- (pyridin-2-yl)piperidine/piperazine-1-carboxamides .Applications De Recherche Scientifique
Agents antituberculeux
Ce composé a été étudié pour son potentiel en tant qu'agent antituberculeux. Les recherches indiquent que les dérivés de la N-(Pyridin-3-yl)pipérazine-1-carboxamide peuvent être efficaces contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose (TB). Des études se concentrent sur la conception et la synthèse de nouveaux composés pour lutter contre la TB, en particulier la TB multi-résistante (MDR-TB) .
Chimie hétérocyclique
La this compound appartient à la catégorie des composés hétérocycliques, qui sont essentiels en chimie médicinale. Ces composés ont des applications diverses en raison de leur capacité à présenter différentes formes tautomères et peuvent être substitués à différents endroits pour produire des composés ayant des activités biologiques variées .
Activité antimicrobienne
Les dérivés synthétisés de ce composé ont été étudiés pour leur activité antimicrobienne. Alors que certains dérivés présentent une activité faible à moyenne, les recherches visent à identifier des substitutions spécifiques qui améliorent l'efficacité antimicrobienne contre divers agents pathogènes .
Mécanisme D'action
Target of Action
N-(Pyridin-3-yl)piperazine-1-carboxamide is primarily targeted against Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . The compound’s role is to inhibit the growth and proliferation of these bacteria, thereby helping to control the spread of the disease .
Mode of Action
It is known that the compound interacts with its target bacteria, inhibiting their growth and proliferation . This interaction likely involves the compound binding to specific proteins or enzymes within the bacteria, disrupting their normal function and leading to their death .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound affects pathways related to bacterial growth and proliferation . The downstream effects of this disruption could include the death of the bacteria and a reduction in the symptoms of tuberculosis .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The primary result of N-(Pyridin-3-yl)piperazine-1-carboxamide’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth and proliferation . This leads to a reduction in the bacterial population, thereby helping to control the spread of tuberculosis .
Analyse Biochimique
Biochemical Properties
N-(Pyridin-3-yl)piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction with CDK2 inhibits its activity, leading to cell cycle arrest. Additionally, N-(Pyridin-3-yl)piperazine-1-carboxamide has been found to bind to histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties .
Cellular Effects
N-(Pyridin-3-yl)piperazine-1-carboxamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDK2, it can induce cell cycle arrest, leading to reduced cell proliferation . This compound also modulates histamine H3 receptor activity, impacting neurotransmitter release and neuronal signaling . Furthermore, its interaction with sigma-1 receptors can influence cellular stress responses and apoptosis.
Molecular Mechanism
The molecular mechanism of N-(Pyridin-3-yl)piperazine-1-carboxamide involves binding interactions with specific biomolecules. It inhibits CDK2 by binding to its active site, preventing substrate phosphorylation and subsequent cell cycle progression . Additionally, as a histamine H3 receptor antagonist, it blocks the receptor’s activity, reducing histamine-mediated signaling . The compound’s interaction with sigma-1 receptors involves binding to the receptor’s ligand-binding domain, modulating its activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Pyridin-3-yl)piperazine-1-carboxamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent effects on cellular function, including sustained inhibition of cell proliferation and modulation of receptor activity.
Dosage Effects in Animal Models
The effects of N-(Pyridin-3-yl)piperazine-1-carboxamide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
N-(Pyridin-3-yl)piperazine-1-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . These enzymes catalyze the oxidation and subsequent conjugation of the compound, facilitating its excretion. The compound’s metabolism can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, N-(Pyridin-3-yl)piperazine-1-carboxamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and intracellular localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It can accumulate in specific tissues, including the liver and brain, where it exerts its biological effects.
Subcellular Localization
N-(Pyridin-3-yl)piperazine-1-carboxamide exhibits specific subcellular localization, which can impact its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular distribution and stability. Additionally, targeting signals within the compound’s structure may direct it to specific compartments or organelles, further modulating its activity.
Propriétés
IUPAC Name |
N-pyridin-3-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDQBBKYUFLWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



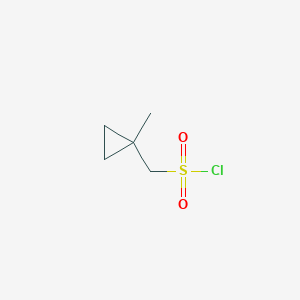
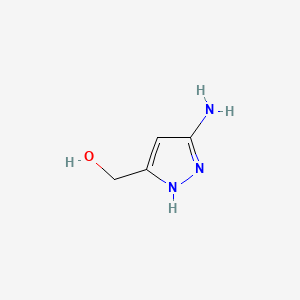
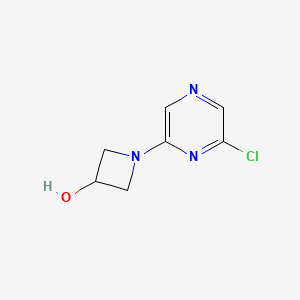
![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
